N-(3-methoxybenzyl)-6-morpholinopyrimidine-4-carboxamide
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Overview
Description
N-(3-methoxybenzyl)-6-morpholinopyrimidine-4-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with a morpholine ring and a 3-methoxybenzyl group, which contributes to its distinctive properties.
Mechanism of Action
Target of Action
The primary target of N-(3-methoxybenzyl)-6-morpholinopyrimidine-4-carboxamide is the Fatty Acid Amide Hydrolase (FAAH) enzyme . FAAH is responsible for the degradation of endocannabinoids, which are signaling molecules involved in various physiological processes such as pain sensation, mood, and memory .
Mode of Action
This compound interacts with FAAH by inhibiting its activity . This inhibition is both time-dependent and dose-dependent, suggesting that the compound’s interaction with FAAH is likely irreversible or slowly reversible . By inhibiting FAAH, the compound increases the levels of endocannabinoids, which can modulate the release of neurotransmitters .
Biochemical Pathways
The inhibition of FAAH leads to an increase in endocannabinoid levels. Endocannabinoids, such as anandamide and 2-arachidonoylglycerol, act on cannabinoid receptors in the central nervous system and peripheral tissues . The activation of these receptors can lead to various downstream effects, including analgesic, anti-inflammatory, and neuroprotective effects .
Pharmacokinetics
A related compound, n-3-methoxybenzyl-palmitamide, has been studied in rats . After oral administration, it was found that the absorption and elimination rates of N-3-methoxybenzyl-palmitamide were slow . The highest distribution of the compound after absorption was in the stomach, followed by the lung . It’s important to note that the pharmacokinetics of this compound may differ.
Result of Action
The inhibition of FAAH by this compound leads to an increase in endocannabinoid levels. This can result in various molecular and cellular effects, depending on the specific tissues and cells involved. For example, in the central nervous system, increased endocannabinoid levels can modulate the release of neurotransmitters, potentially leading to analgesic, anti-inflammatory, or neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxybenzyl)-6-morpholinopyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method is the reductive amination of a pyrimidine derivative with 3-methoxybenzylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol under mild acidic conditions to facilitate the formation of the desired amine product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxybenzyl)-6-morpholinopyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield a dihydropyrimidine derivative.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-methoxybenzaldehyde or 3-methoxybenzoic acid, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives.
Scientific Research Applications
N-(3-methoxybenzyl)-6-morpholinopyrimidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving the central nervous system.
Industry: It is utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methoxybenzyl)hexadec-9Z-enamide
- N-benzyl-hexadecanamide
- N-(3-methoxybenzyl)-9Z,12Z-octadecenamide
Uniqueness
N-(3-methoxybenzyl)-6-morpholinopyrimidine-4-carboxamide stands out due to its unique combination of a pyrimidine core, morpholine ring, and 3-methoxybenzyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-23-14-4-2-3-13(9-14)11-18-17(22)15-10-16(20-12-19-15)21-5-7-24-8-6-21/h2-4,9-10,12H,5-8,11H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGPLZPBJISUTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=CC(=NC=N2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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